2-(diphenylacetyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide
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Overview
Description
2-(diphenylacetyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a unique structure that includes both diphenylacetyl and sulfamoylphenyl groups, making it a subject of interest for various synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diphenylacetyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:
Formation of Diphenylacetyl Chloride: Diphenylacetic acid is reacted with thionyl chloride to form diphenylacetyl chloride.
Reaction with Hydrazine: Diphenylacetyl chloride is then reacted with hydrazine hydrate to form diphenylacetyl hydrazine.
Introduction of Sulfamoyl Group: The diphenylacetyl hydrazine is further reacted with 4-sulfamoylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(diphenylacetyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding amines or thiols derivatives.
Scientific Research Applications
2-(diphenylacetyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-resistant bacteria.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(diphenylacetyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of metabolic pathways, resulting in therapeutic effects such as reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-sulfamoylphenyl)hydrazinecarbothioamide: Lacks the diphenylacetyl group, making it less complex and potentially less effective in certain applications.
2-(diphenylacetyl)-N-phenylhydrazinecarbothioamide: Similar structure but without the sulfamoyl group, which may alter its reactivity and biological activity.
Uniqueness
2-(diphenylacetyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide stands out due to its dual functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various research applications, offering advantages over simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C21H20N4O3S2 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
1-[(2,2-diphenylacetyl)amino]-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C21H20N4O3S2/c22-30(27,28)18-13-11-17(12-14-18)23-21(29)25-24-20(26)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,24,26)(H2,22,27,28)(H2,23,25,29) |
InChI Key |
IATBMYZIJRKWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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